2-Amino-5-fluorobenzenethiol

Descripción general

Descripción

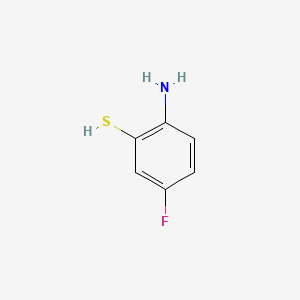

2-Amino-5-fluorobenzenethiol is an organic compound with the molecular formula C6H6FNS It is a derivative of benzenethiol, where the benzene ring is substituted with an amino group at the second position and a fluorine atom at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-5-fluorobenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzonitrile with hydrogen sulfide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Another method involves the reduction of 2-amino-5-fluoronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting 2-amino-5-fluoroaniline is then treated with sulfur to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-fluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

Substitution: The amino and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reduction: Reducing agents like iron powder or tin chloride in acidic conditions are used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: 2-Amino-5-fluoroaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Amino-5-fluorobenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-amino-5-fluorobenzenethiol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the amino and fluorine groups can influence its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-5-chlorobenzenethiol

- 2-Amino-5-bromobenzenethiol

- 2-Amino-5-iodobenzenethiol

Comparison

Compared to its halogenated analogs, 2-amino-5-fluorobenzenethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the smaller size of fluorine compared to other halogens can affect the compound’s steric profile and binding characteristics.

Actividad Biológica

2-Amino-5-fluorobenzenethiol (CAS Number: 33264-82-3) is an organic compound characterized by the presence of an amino group and a fluorine atom attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structural properties allow it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry.

- Molecular Formula : C₆H₆FNS

- Molecular Weight : Approximately 143.18 g/mol

- Physical State : Crystalline solid

- Melting Point : ~186 °C

- Boiling Point : ~239.8 °C at 760 mmHg

The biological activity of this compound is largely dependent on its interaction with cellular targets such as enzymes and receptors. The amino and fluorine groups enhance its binding affinity and specificity, which can lead to various biological effects:

- Antimicrobial Activity : The compound has shown promising results against several pathogens, indicating its potential as an antimicrobial agent. It serves as a precursor for synthesizing various heterocyclic compounds that exhibit significant antibacterial and antifungal properties.

- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity, particularly against certain cancer cell lines such as MCF-7 (breast cancer) and A549 (non-small cell lung cancer). The mechanism involves the formation of reactive species that can damage DNA, leading to cell death .

Comparative Analysis with Similar Compounds

Below is a comparison of this compound with its halogenated analogs:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Fluoro | Antimicrobial, anticancer |

| 2-Amino-5-chlorobenzenethiol | Chloro | Moderate antimicrobial |

| 2-Amino-5-bromobenzenethiol | Bromo | Lower activity |

| 2-Amino-5-iodobenzenethiol | Iodo | Minimal biological activity |

The presence of fluorine in this compound enhances its reactivity and interactions compared to its chlorinated and brominated counterparts, which may explain its superior biological activities.

Case Studies

- Antimicrobial Research : A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Evaluation : In vitro studies demonstrated that derivatives of this compound exhibited potent cytotoxicity against MCF-7 cells, with IC50 values in the nanomolar range. The mechanism was linked to DNA damage through reactive oxygen species generation .

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-5-fluorobenzenethiol in high purity?

Basic

The synthesis typically involves sequential functionalization of a fluorinated benzene ring. A common approach is:

Fluorination : Introduce fluorine at the 5-position via electrophilic substitution or directed ortho-metalation.

Thiolation : Replace a leaving group (e.g., nitro or halogen) at the 2-position with a thiol group using thiourea or NaSH under controlled pH.

Amination : Reduce a nitro group or substitute a halogen at the 2-position with ammonia/amines.

Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate with 1% triethylamine to prevent oxidation) is critical .

Q. How should this compound be stored to prevent degradation?

Basic

- Storage : Aliquot and store at < -20°C under inert gas (Ar/N₂) to minimize oxidation of the thiol group.

- Handling : Use amber vials to avoid photodegradation. Solutions should be prepared fresh or frozen in single-use aliquots to prevent disulfide formation .

Q. What analytical techniques resolve discrepancies in characterizing this compound derivatives?

Advanced

- LC-MS/HPLC : Detect impurities (e.g., disulfides) and quantify purity. Use reverse-phase C18 columns with TFA as an ion-pairing agent.

- Multinuclear NMR : ¹H NMR (amide protons), ¹⁹F NMR (chemical shift ~ -110 ppm for para-fluorine), and HSQC for structural confirmation.

- Elemental Analysis : Validate stoichiometry of C, H, N, S, and F. Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Advanced

- DFT Calculations : Model the electron-withdrawing effect of fluorine on thiol acidity (pKa ~ 6.5–7.0).

- MD Simulations : Study steric effects at the 2-amino group during SNAr reactions.

- Docking Studies : Predict binding affinity in enzyme inhibition (e.g., mycobacterial decaprenylphosphoryl-β-D-ribose oxidase) .

Q. What parameters optimize purification via column chromatography?

Basic

- Stationary Phase : Use silica gel deactivated with 5% triethylamine to reduce thiol adsorption.

- Eluent : Hexane:ethyl acetate (3:1) with 0.1% TEA. Monitor fractions by TLC (Rf ~ 0.3, visualized with ninhydrin for amines).

- Oxidation Prevention : Add 1% ascorbic acid to the eluent .

Q. What strategies mitigate side reactions during analog synthesis?

Advanced

- Protection-Deprotection : Use Boc for -NH₂ and trityl for -SH during multi-step syntheses.

- Temperature Control : Keep reactions below 0°C during lithiation to prevent ring fluorination at unintended positions.

- Selective Fluorinating Agents : Use Selectfluor® for regioselective fluorination .

Q. How is purity assessed spectroscopically?

Basic

- ¹H NMR : Aromatic protons appear as doublets (J = 8–9 Hz) at δ 6.8–7.2 ppm.

- FTIR : -SH stretch (~2550 cm⁻¹) and -NH₂ bends (~1600 cm⁻¹).

- UV-Vis : λmax ~ 265 nm (π→π* transitions) .

Q. What explains the antimicrobial activity of derivatives?

Advanced

Derivatives inhibit bacterial enzymes (e.g., DprE1 in Mycobacterium tuberculosis) via covalent binding of the thiol to cysteine residues. Fluorine enhances membrane permeability and metabolic stability .

Q. What safety precautions are essential?

Basic

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.

- Spill Management : Neutralize with 10% NaOH and absorb with vermiculite .

Q. How do structural modifications alter physicochemical properties?

Advanced

- Electron-Withdrawing Groups : Nitro or CF₃ at the 4-position increases thiol acidity (lower pKa).

- Amino Group Modifications : Acetylation reduces nucleophilicity but improves solubility in polar solvents (e.g., DMSO).

- Fluorine Position : Meta-fluorine decreases steric hindrance in enzyme binding compared to para .

Propiedades

IUPAC Name |

2-amino-5-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEWNVDJDYMWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313302 | |

| Record name | 2-amino-5-fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33264-82-3 | |

| Record name | 33264-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-fluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-fluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-FLUOROBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2XH5WHF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.